2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide
Description
Properties
Molecular Formula |
C16H15FN2O3S3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxythiolan-3-yl]acetamide |
InChI |
InChI=1S/C16H15FN2O3S3/c17-10-3-1-9(2-4-10)5-13-15(22)19(16(23)25-13)6-14(21)18-11-7-24-8-12(11)20/h1-5,11-12,20H,6-8H2,(H,18,21)/b13-5+/t11-,12+/m1/s1 |
InChI Key |
NTKUPMGBOGVDOA-CWBWUIAVSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CS1)O)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1C(C(CS1)O)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazolidinone Core
The initial step in synthesizing the thiazolidinone core involves the reaction of a suitable thioketone with an appropriate aldehyde. A common method includes:
Reagents :
- 2-mercaptoacetic acid or similar thiols
- Aldehydes (e.g., 4-fluorobenzaldehyde)
-
- The reaction is often conducted in a solvent such as DMF (N,N-Dimethylformamide) or pyridine.
- Catalysts like ZnCl₂ may be employed to facilitate cyclization.
$$
\text{RCHO} + \text{R'SH} \xrightarrow{\text{ZnCl}_2} \text{Thiazolidinone}
$$
This step yields the thiazolidinone scaffold which is crucial for further modifications.
Formation of the Benzylidene Derivative
To introduce the benzylidene functionality, a condensation reaction between the synthesized thiazolidinone and an aromatic aldehyde is performed:
Reagents :
- Synthesized thiazolidinone
- 4-Fluorobenzaldehyde
-
- Usually carried out in ethanol or another polar solvent.
- Heating under reflux for several hours aids in driving the reaction to completion.
This results in the formation of the desired benzylidene derivative attached to the thiazolidinone core.
Acetamide Formation
The final step involves converting the hydroxyl group into an acetamide:
Reagents :
- Acetic anhydride or acetyl chloride
- Base (e.g., triethylamine) to neutralize byproducts
-
- The reaction is typically performed at room temperature or slightly elevated temperatures.
The resulting product from this step is 2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-acetyl(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide , completing the synthesis.
Summary of Reaction Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature |
|---|---|---|---|---|
| 1 | Cyclization | Thioketone + Aldehyde | DMF/Pyridine | Reflux |
| 2 | Condensation | Thiazolidinone + Fluorobenzaldehyde | Ethanol | Reflux |
| 3 | Acetamide Formation | Hydroxyl Compound + Acetic Anhydride | None | RT/Elevated |
Research Findings and Applications
Research indicates that compounds similar to 2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[...]] exhibit significant biological activity, including antibacterial properties and potential use in medicinal chemistry as novel therapeutic agents. The incorporation of fluorine into organic compounds often enhances their pharmacological profiles due to improved metabolic stability and bioavailability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The fluorobenzylidene group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Studies have shown that thiazolidinones exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways related to cell cycle regulation and apoptosis induction .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic effects in inflammatory diseases .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness against various strains .
| Pathogen Type | MIC (μmol/mL) | Activity Type |
|---|---|---|
| Gram-positive | 10.7–21.4 | Antibacterial |
| Gram-negative | Not specified | Antibacterial |
| Fungi | Not specified | Antifungal |
Biological Mechanisms
The mechanisms of action for this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting conditions such as diabetes and cancer .
- Reactive Oxygen Species Modulation : It has been suggested that the compound can modulate oxidative stress responses, potentially offering protective effects against oxidative damage .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- A study evaluated the anticancer effects of thiazolidinone derivatives in human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .
- Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against resistant bacterial strains, highlighting their potential as novel therapeutic agents in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, or it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-fluorobenzylidene group in the target compound may offer superior metabolic stability compared to bulkier groups like 4-chlorobenzylidene or nitrobenzylidene, which are prone to enzymatic degradation .
Pharmacological Comparisons
- Anticonvulsant Activity: Analogues like 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) exhibit potent anticonvulsant effects in pentylenetetrazole (PTZ) and maximal electroshock (MES) models, with ED₅₀ values comparable to valproate. The target compound’s 4-fluoro substituent may enhance blood-brain barrier penetration relative to nitro groups, though this requires validation .
- Anticancer Potential: Compounds with furan-based benzylidene groups (e.g., 5e, 5f) show IC₅₀ values <10 μM in cervical (HeLa) and breast cancer cell lines. The fluorobenzylidene group in the target compound could modulate kinase inhibition profiles due to fluorine’s electronegativity .
- Thermal Stability : Derivatives with electron-withdrawing acetamide substituents (e.g., trifluoromethylphenyl) exhibit higher melting points (>280°C), suggesting the target compound’s hydroxytetrahydrothiophene group may reduce crystallinity, favoring solubility .
Structure-Activity Relationship (SAR) Insights
- Benzylidene Modifications: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance anticonvulsant activity but increase toxicity. The 4-fluoro group balances electronegativity and safety .
- Acetamide Diversity : Bulky substituents (e.g., 4-isopropylphenyl) improve anticancer activity but reduce oral bioavailability. The target’s hydroxytetrahydrothiophene may mitigate this via hydrogen bonding .
Biological Activity
The compound 2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide , also known by its CAS number 1013752-91-4 , is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 398.5 g/mol . The structure features a thiazolidine ring, which is known for various pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that thiazolidine derivatives exhibit promising anticancer activity. For instance, the compound was tested against several human cancer cell lines (A549, SCC-15, SH-SY5Y, and CACO-2) to evaluate its effects on cell viability and apoptosis. The results indicated that the compound significantly increased caspase-3 activity , a marker of apoptosis, across all cell lines at micromolar concentrations. Specifically:
| Cell Line | Concentration (µM) | Increase in Caspase-3 Activity (%) |
|---|---|---|
| A549 | 1 nM to 50 µM | 39.26% to 248.15% |
| CACO-2 | 1 nM to 100 µM | 39.13% to 711.64% |
| SH-SY5Y | 10 to 100 µM | 31.76% to 358.82% |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and potentially inhibit cell proliferation by affecting metabolic processes in cancer cells .
The mechanism underlying the biological activity of this compound involves several pathways:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase enzymes.
- Reactive Oxygen Species (ROS) Modulation : It has been shown to decrease ROS production, which is often elevated in cancer cells and contributes to their survival .
- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, further contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A comparison with other thiazolidine derivatives highlights the unique efficacy of this compound:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| Methyl [(5E)-5-(2-fluorobenzylidene)-4-oxo...] | Moderate | Apoptosis induction |
| Les-236 (related structure) | High | Caspase activation and ROS modulation |
| Other thiazolidines | Variable | Generally similar mechanisms |
Case Studies
In a notable study involving various thiazolidine derivatives, compounds similar to 2-[(5E)-5-(4-fluorobenzylidene)-4-oxo... showed significant cytotoxic effects against multiple cancer cell lines. For example:
- Compound X exhibited an IC50 value of 0.31 µM against HT-29 cells.
- Compound Y demonstrated similar activity with IC50 values ranging from 0.45 µM to 0.52 µM across different cell lines .
These studies underline the potential of thiazolidine derivatives as effective agents in cancer therapy.
Q & A
Q. How are synthetic byproducts (e.g., regioisomers) identified and minimized?
- Methodological Answer :
- TLC monitoring : Use ethyl acetate/hexane (3:7) to track reaction progress and isolate byproducts.
- Column chromatography : Purify using silica gel with gradient elution (petroleum ether → EtOAc). describes resolving acetylthiophene derivatives with petroleum ether/EtOAc (5:1 → 2:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
